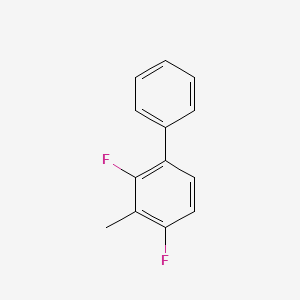

2,4-Difluoro-3-methyl-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-methyl-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2/c1-9-12(14)8-7-11(13(9)15)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPZCXLKNQVLLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511491 | |

| Record name | 2,4-Difluoro-3-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76350-72-6 | |

| Record name | 2,4-Difluoro-3-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorinated Biphenyl Scaffolds in Modern Chemical Science

Fluorinated biphenyl (B1667301) scaffolds are of considerable importance in several areas of chemistry, including medicinal chemistry, biochemistry, and materials science. nih.gov The introduction of fluorine atoms into a biphenyl structure can dramatically alter its electronic properties, lipophilicity, and metabolic stability. nih.gov In medicinal chemistry, for instance, the high electronegativity and small size of fluorine atoms can enhance drug-receptor interactions. nih.gov This has led to the use of fluorinated motifs in a wide array of therapeutic agents, such as those with anticancer, anti-inflammatory, and antiviral properties. acs.org

In the field of materials science, the stability of the carbon-fluorine bond and the low polarizability of fluorine contribute to very weak intermolecular dispersion interactions. nih.gov These characteristics are highly desirable for applications such as liquid crystal displays, organic solar cells, and other optoelectronic devices. nih.govtandfonline.com The synthesis of these valuable compounds is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most extensively used methods for creating the biphenyl core. nih.govacs.org

Academic Context and Research Trajectory of 2,4 Difluoro 3 Methyl 1,1 Biphenyl

The study of 2,4-Difluoro-3-methyl-1,1'-biphenyl is situated within the broader investigation of substituted biphenyls, a field with a history stretching back over a century. rsc.org The synthesis of biphenyl (B1667301) derivatives has been a focus for chemists for many years, with early methods like the Wurtz-Fittig and Ullmann reactions paving the way for more modern and efficient techniques like the Suzuki-Miyaura coupling. rsc.org

Research into asymmetrically substituted biphenyls, such as this compound, is driven by the desire to fine-tune the properties of the biphenyl scaffold for specific applications. The strategic placement of different substituents allows for precise control over the molecule's conformation and electronic distribution. mdpi.com For example, studies on similar compounds, like 1,3-difluoro-2-methyl-4-phenylbenzene, highlight the interest in synthesizing difluorinated benzene (B151609) derivatives for potential use in fluoroquinolone antibacterials, resins, and insecticides. jmu.edujmu.edu The research trajectory for compounds like this compound is therefore focused on exploring how its specific substitution pattern influences its physical and chemical properties, and how these properties can be harnessed for the development of new technologies and therapeutic agents.

Unique Structural Features and Their Implications for Research

Retrosynthetic Analysis and Strategic Precursor Selection for Fluorinated Biphenyl Systems

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. deanfrancispress.comnumberanalytics.com For a molecule like this compound, the primary disconnection is the C-C bond between the two aromatic rings. This leads to two key synthons: a substituted halobenzene and a substituted phenylboronic acid or a related organometallic reagent.

The selection of precursors is critical. For the synthesis of this compound, a logical retrosynthetic approach would involve the disconnection of the biphenyl C-C bond, leading to precursors such as 1-halo-2,4-difluoro-3-methylbenzene and a corresponding arylboronic acid or another suitable organometallic partner. The choice between which ring bears the leaving group (halide or triflate) and which carries the organometallic functionality depends on the availability of starting materials and the electronic nature of the substituents. researchgate.netacs.org Functional group interconversions (FGI) are also a key consideration, allowing for the strategic introduction of the methyl and fluoro groups at various stages of the synthesis. deanfrancispress.com

Cross-Coupling Strategies for Biphenyl Formation

Cross-coupling reactions are the most prominent methods for constructing the biaryl scaffold of fluorinated biphenyls. acs.orgresearchgate.net These reactions typically involve a transition metal catalyst, most commonly palladium, to facilitate the formation of a new carbon-carbon bond between two aryl fragments.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for Fluorinated Biphenyls

The Suzuki-Miyaura coupling is a widely utilized and versatile method for the synthesis of biphenyl derivatives, including those with fluorine substituents. acs.orgacs.orgnih.gov This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an aryl halide or triflate in the presence of a base. libretexts.org

The synthesis of polyfluorinated biphenyls via Suzuki-Miyaura coupling can be challenging due to the electronic properties of the substrates. nih.govacs.org However, research has demonstrated that with careful selection of ligands, bases, and reaction conditions, a broad range of highly fluorinated biphenyls can be synthesized. nih.govacs.org For instance, the reaction of an aryl halide with a fluorinated boronic acid in the presence of a palladium catalyst and a suitable base like potassium phosphate (B84403) (K3PO4) can yield the desired fluorinated biphenyl. nih.gov The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the biphenyl product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Iodo-2,4-difluorobenzene | 3-Methylphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | Good | nih.gov |

| 1-Bromo-2,4-difluoro-3-methylbenzene | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/Water | High | acs.org |

| Aryl Triflate | Fluorinated Boronic Acid | Pd(OAc)2 / RuPhos | KOAc | THF | Good to Excellent | nih.gov |

This table is illustrative and specific yields can vary based on precise reaction conditions.

Stille Coupling and Other Organometallic Approaches for Biphenyl Synthesis

The Stille coupling is another powerful palladium-catalyzed reaction for forming C-C bonds, utilizing organotin compounds as the organometallic partner. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. libretexts.org The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

Other organometallic approaches for biphenyl synthesis include the Negishi coupling (organozinc reagents) and the Hiyama coupling (organosilicon reagents). acs.org The choice of method often depends on the specific substrates and desired functional group compatibility.

C-H Activation and Direct Arylation Methods in the Synthesis of Fluorinated Biphenyls

In recent years, C-H activation and direct arylation have emerged as more atom- and step-economical strategies for the synthesis of biphenyls. nih.govrsc.org These methods avoid the pre-functionalization required in traditional cross-coupling reactions by directly coupling an aryl C-H bond with an aryl halide or another coupling partner. rsc.org Palladium catalysts are commonly employed, often in conjunction with specific directing groups to achieve regioselectivity. acs.org The direct arylation of fluorinated aromatics with aryl sulfonates has been shown to be effective using palladium catalysts with specific phosphine (B1218219) ligands. nih.gov This approach offers a "greener" alternative to traditional cross-coupling methods. rsc.org

Non-Cross-Coupling Synthetic Routes for Fluorinated Biphenyls (e.g., Ullmann-type reactions)

While cross-coupling reactions are dominant, non-cross-coupling methods like the Ullmann reaction offer an alternative for the synthesis of biphenyls. acs.orgiitk.ac.in The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetrical biaryl. organic-chemistry.orgbyjus.com While traditionally requiring harsh conditions, modern variations have been developed. wikipedia.org Ullmann-type reactions can also be used for the synthesis of unsymmetrical biphenyls. organic-chemistry.org For instance, the Ullmann coupling of 2,2-diiodobiphenyl can yield biphenylenes. byjus.com

Optimization of Reaction Conditions and Yield for Fluorinated Biphenyl Synthesis

The successful synthesis of fluorinated biphenyls often hinges on the careful optimization of reaction conditions. nih.govacs.org Key parameters that are frequently investigated include the choice of catalyst and ligand, the base, the solvent, the reaction temperature, and the reaction time. researchgate.net

For Suzuki-Miyaura couplings, the selection of the phosphine ligand is crucial, as it can significantly influence the efficiency of the catalytic cycle, particularly with electron-poor fluorinated substrates. acs.org The base plays a critical role in the transmetalation step, and its strength and solubility can affect the reaction outcome. researchgate.net Solvents also have a notable impact; for example, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to be beneficial in certain C-H activation reactions. rsc.org

Systematic screening of these parameters is often necessary to achieve optimal yields and purity of the desired fluorinated biphenyl product. For instance, studies have shown that for a given Suzuki-Miyaura reaction, varying the palladium source, ligand, base, and solvent can lead to a wide range of yields, highlighting the importance of empirical optimization. researchgate.net

Catalyst Systems and Ligand Effects in Biphenyl Synthesis

The efficacy of the Suzuki-Miyaura coupling for synthesizing fluorinated biphenyls is highly dependent on the choice of the catalyst system, which comprises a metal center and a coordinating ligand.

Palladium is the most extensively used metal catalyst for Suzuki-Miyaura reactions. nih.gov Its catalytic cycle typically involves an oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the catalyst. nih.gov For the synthesis of complex molecules like fluorinated biphenyls, catalyst systems are often optimized to achieve high yields and avoid side reactions. acs.org

Catalyst and Ligand Selection:

The choice of ligand is critical for tuning the catalyst's reactivity and stability. Biaryl phosphine ligands, such as SPhos and XPhos, have proven to be particularly effective for the coupling of electron-poor substrates, which are common in the synthesis of polyfluorinated biphenyls. acs.orgnih.govnih.gov These bulky and electron-rich ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For instance, in the coupling of tetrafluoroiodobenzene with a trifluoroboronic acid, using XPhos as the ligand with a palladium source like Pd₂(dba)₃ resulted in a 99% yield of the desired fluorinated biphenyl. nih.gov Other phosphine ligands like tri-o-tolylphosphine (B155546) and various biaryl monophosphines have also demonstrated wide utility in C-C and C-N bond formation. nih.govnih.govnih.gov

While palladium is dominant, its scarcity and cost have prompted research into alternatives like nickel and copper. nih.gov Nickel catalysts, for example, have been successfully used in Suzuki-Miyaura couplings, sometimes in more environmentally friendly solvents. nih.gov Copper catalysis, often in conjunction with ligands like phenanthroline, provides another route for biphenyl synthesis. nih.gov

The table below summarizes various catalyst-ligand combinations used in the synthesis of biphenyl derivatives, highlighting the versatility of these systems.

| Catalyst System | Reactants | Key Features |

| Pd₂(dba)₃ / XPhos | Tetrafluoroiodobenzene and trifluoroboronic acid | Achieved 99% yield for a challenging electron-poor coupling. nih.gov |

| Pd(OAc)₂ / Biaryl Phosphacycles | Aryl chlorides and arylboronic acids | Effective for deactivated and sterically hindered substrates. researchgate.net |

| Nickel Catalyst | Heterocyclic substrates and boronic acids | Utilized in "green" alcohol solvents for undergraduate labs. nih.gov |

| Copper Catalyst / Phenanthroline | Iodobenzene and arylboronate | Alternative to palladium for fluorinated biphenyl synthesis. nih.gov |

| Pd/C | Halogenated aromatic hydrocarbons | Recyclable catalyst used in aqueous media. google.com |

Solvent Systems and Temperature Control in Fluorinated Aromatic Synthesis

The choice of solvent and the control of reaction temperature are crucial parameters that significantly influence the outcome of synthetic procedures for fluorinated aromatic compounds. The solvent not only dissolves reactants but can also play an active role in the reaction mechanism, affecting catalyst activity and selectivity. rsc.org

In Suzuki-Miyaura couplings for fluorinated biphenyls, a mixture of solvents is often employed. For example, a combination of THF, toluene, and water has been used effectively. nih.gov While the reaction is tolerant of a wide range of solvents, the polarity can influence the structure of catalytic intermediates and the rate-determining step. nih.gov

Recent research has highlighted the beneficial effects of fluorinated solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), in challenging C-H activation and cross-coupling reactions. These solvents can enhance reactivity and selectivity, and some catalytic systems perform optimally only in such fluorinated media. It is important to note safety considerations, as some fluorinating agents can react exothermically with common solvents like DMF and DMSO. acsgcipr.org

Temperature control is another key factor. While many Suzuki couplings are performed at elevated temperatures or under reflux to ensure a reasonable reaction rate, milder conditions are often desirable to improve selectivity and accommodate sensitive functional groups. nih.gov For instance, efficient synthesis of fluorinated biphenyl derivatives has been achieved in aqueous solvents at room temperature using highly active cyclopalladated complexes. researchgate.netresearchgate.net The reaction temperature can be a critical variable; in one process-scale synthesis, raising the temperature above 80 °C led to a slight loss of enantiomeric purity. nih.gov

The following table outlines different solvent and temperature conditions used in biphenyl synthesis.

| Solvent System | Temperature | Reaction Type | Notes |

| THF / Toluene / H₂O | Reflux | Suzuki-Miyaura Coupling | Common system for fluorinated biphenyls. nih.gov |

| Aqueous Solvents | Room Temperature | Suzuki-Miyaura Coupling | Enabled by highly active cyclopalladated catalysts. researchgate.netresearchgate.net |

| tert-Amyl alcohol | Not specified | Nickel-catalyzed Suzuki-Miyaura | A "green" alcohol solvent. nih.gov |

| Dioxane | Reflux | Suzuki-Miyaura Coupling | Used for synthesis of a bromo-fluoro-nitro-biphenyl derivative. nih.gov |

| Toluene | 90 °C | Suzuki-Miyaura Coupling | Used for benchmarking sterically congested couplings. acs.org |

Green Chemistry Principles and Sustainable Approaches in Biphenyl Synthesis

The increasing demand for environmentally responsible chemical manufacturing has driven the adoption of green chemistry principles in the synthesis of biphenyls and other fine chemicals. rsc.org The goal is to develop sustainable processes by improving efficiency, reducing waste, and using less hazardous materials. inovatus.es

A primary focus of green chemistry in Suzuki-Miyaura reactions is the replacement of traditional, often hazardous, organic solvents with environmentally benign alternatives. inovatus.es Water has emerged as a highly effective medium, particularly for the synthesis of fluorinated biphenyl derivatives. researchgate.netresearchgate.net Other green solvents that have been evaluated include bio-based solvents, ionic liquids, and various alcohols. nih.govinovatus.esacs.org In some cases, reactions can be performed under solvent-free conditions, further minimizing environmental impact. acsgcipr.orgrsc.org

Another key strategy is the development of recyclable catalysts to reduce costs and prevent contamination of the final product with residual heavy metals. inovatus.es Palladium on carbon (Pd/C) is a classic example of a heterogeneous catalyst that can be easily recovered by filtration and reused multiple times without significant loss of activity. google.com Similarly, alumina (B75360) has been investigated as a recyclable catalyst for certain syntheses. kobe-u.ac.jp The development of catalysts anchored on supports like magnetic nanoparticles also facilitates easy separation and reuse. researchgate.net

Energy efficiency is also a core principle. The use of microwave irradiation as an alternative to conventional heating can significantly shorten reaction times, often leading to cleaner reactions and higher yields. gre.ac.uk

The table below highlights several green and sustainable approaches applied to biphenyl synthesis.

| Green Approach | Specific Example | Benefit |

| Benign Solvents | Use of water or water-extract of banana (WEB) as the reaction medium. google.comrsc.org | Reduces pollution, lowers cost, and simplifies product work-up. |

| Recyclable Catalysts | Palladium on carbon (Pd/C) or alumina-supported catalysts. google.comkobe-u.ac.jp | Lowers costs, minimizes waste, and reduces environmental impact. |

| Ligand-Free Systems | Palladium acetate-catalyzed reactions without external ligands. rsc.org | Simplifies the reaction system and reduces cost. |

| Energy Efficiency | Microwave-assisted synthesis. gre.ac.uk | Reduces reaction times and can improve yields. |

| Sustainable Catalysts | Development of catalysts based on sustainable ligands and recyclable supports. inovatus.es | Enhances catalytic activity and stability in green solvents. |

An in-depth analysis of the chemical compound this compound is presented, focusing on its advanced spectroscopic and structural characteristics. This article explores the nuances of its molecular structure and behavior through various analytical techniques.

Theoretical and Computational Investigations of 2,4 Difluoro 3 Methyl 1,1 Biphenyl

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the distribution of electrons within a molecule and the nature of its molecular orbitals.

Analysis of Fluorine Substituent Effects on Electron Density Distribution

The introduction of fluorine atoms into a biphenyl (B1667301) structure significantly alters its electronic properties. Fluorine is a highly electronegative atom, and its presence leads to a redistribution of electron density within the molecule. In the case of 2,4-Difluoro-3-methyl-1,1'-biphenyl, the fluorine atoms withdraw electron density from the aromatic rings. This effect is particularly noticeable on the benzene (B151609) rings, where the π-electron cloud, typically electron-rich, can become electron-deficient. nih.gov This redistribution of electron density is a key factor in determining the molecule's reactivity and intermolecular interactions. nih.gov

Computational analyses, such as those using the B3LYP functional with the 6-311+G* basis set, can quantify these effects. For instance, Natural Bond Orbital (NBO) analysis reveals the charges on individual atoms, providing a clear picture of the electron-withdrawing nature of the fluorine substituents. Studies on similar fluorinated biphenyls have shown that the presence of fluorine atoms lowers the energy of the molecular orbitals. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map visually represents the electrostatic potential on the electron density surface of a molecule.

For fluorinated biphenyls, the MEP analysis reveals distinct regions of positive and negative potential. Regions with negative electrostatic potential, typically shown in red or yellow, are electron-rich and susceptible to electrophilic attack. Conversely, areas with positive potential, depicted in blue, are electron-poor and are likely sites for nucleophilic attack. nih.gov In this compound, the fluorine atoms and the surrounding regions of the aromatic ring are expected to exhibit a more positive electrostatic potential due to the electron-withdrawing nature of fluorine. This makes the carbon atoms attached to fluorine susceptible to nucleophilic attack. Conversely, the other phenyl ring and the methyl group would influence the distribution of negative potential. This analysis is crucial for understanding intermolecular interactions, such as those with polar solvents or biological receptors. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Torsional Barriers

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For flexible molecules like biphenyls, MD simulations are essential for exploring the conformational landscape and determining the energy barriers associated with rotation around the central carbon-carbon bond (torsional barriers).

The rotation around the aryl-aryl bond in biphenyl derivatives is a critical factor determining their three-dimensional structure and, consequently, their biological activity and material properties. The presence of substituents on the aromatic rings can create steric hindrance, leading to significant torsional barriers. For this compound, the fluorine and methyl groups at the ortho and meta positions influence the preferred dihedral angle between the two phenyl rings.

MD simulations can be used to generate a free energy profile as a function of the torsional angle, revealing the most stable conformations and the energy required to interconvert between them. mdpi.com Studies on substituted biphenyls have shown that both the nature of the substituents and the solvent environment can significantly affect the torsional barriers. mdpi.comrsc.org High-level quantum mechanical methods are often used to parameterize the force fields for MD simulations to ensure accuracy. mdpi.com

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies from Infrared (IR) and Raman spectroscopy. These calculations provide a powerful link between the molecular structure and the experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. smu.edu Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can provide accurate predictions of chemical shifts. conicet.gov.ar For this compound, the calculated chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the fluorine and methyl substituents. The fluorine atoms, being highly electronegative, would cause a downfield shift for nearby carbon and hydrogen atoms. Comparing calculated and experimental NMR spectra can be a powerful tool for structure verification. smu.edu

Vibrational Frequencies: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. numberanalytics.com These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=C aromatic stretching, and C-F stretching. nih.gov For this compound, characteristic vibrational modes associated with the difluoro-methyl-substituted ring would be of particular interest. The accuracy of these predictions depends on the level of theory and basis set used, and scaling factors are often applied to improve agreement with experimental data. arxiv.org

Computational Prediction of Reactivity and Reaction Pathways for Fluorinated Biphenyls

Computational chemistry offers powerful tools to predict the reactivity of molecules and to explore potential reaction pathways. For fluorinated biphenyls, this includes understanding their susceptibility to various chemical transformations and identifying the most likely products.

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the chemical reactivity and stability of a molecule. nih.gov A smaller HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.net For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

Furthermore, computational methods can be used to model specific reaction pathways, such as those involved in metabolism or degradation. nih.govnih.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism. This is particularly important for predicting the environmental fate of fluorinated compounds or for designing synthetic routes. nih.gov

Energy Decomposition Analysis for Catalyst-Substrate Interactions

Energy Decomposition Analysis (EDA) is a computational technique used to break down the total interaction energy between two or more molecular fragments into physically meaningful components, such as electrostatics, Pauli repulsion, orbital interaction (polarization and charge transfer), and dispersion. unl.eduyoutube.com This method is particularly valuable for understanding the nature of non-covalent interactions, which are crucial in catalysis.

Chemical Reactivity, Transformation, and Derivatization of 2,4 Difluoro 3 Methyl 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of 2,4-Difluoro-3-methyl-1,1'-biphenyl, the regiochemical outcome of such reactions is directed by the combined electronic and steric effects of the substituents on both phenyl rings.

The fluorine atoms are deactivating, ortho-, para-directing groups due to their strong inductive electron-withdrawal and weaker resonance electron-donation. Conversely, the methyl group is an activating, ortho-, para-directing group. The phenyl group is also considered an activating, ortho-, para-director.

For the fluorinated ring, electrophilic attack is generally disfavored due to the deactivating nature of the two fluorine atoms. However, if substitution were to occur, the positions ortho and para to the activating methyl group and the other phenyl ring would be the most likely sites. Specifically, the C5 position is the most probable site for electrophilic attack on this ring, being para to the methyl group and ortho to the second phenyl ring.

On the non-fluorinated phenyl ring, electrophilic substitution will be directed to the positions ortho and para to the fluorinated ring system. The steric hindrance from the biphenyl linkage may influence the ratio of ortho to para products.

A study on the nitration of 2-methylbiphenyl (B165360) has shown that substitution primarily occurs on the methylated ring, suggesting that the steric hindrance of the methyl group can influence the planarization of the carbocation intermediate. spu.edu While this study did not include fluorine substituents, it highlights the importance of the methyl group in directing electrophilic attack in biphenyl systems.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. nih.gov

Nucleophilic Aromatic Substitution with Fluorine Activation

The presence of two electron-withdrawing fluorine atoms on one of the phenyl rings makes this compound a candidate for nucleophilic aromatic substitution (SNAr). wikipedia.org In these reactions, a nucleophile displaces one of the fluorine atoms. The SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a negatively charged Meisenheimer intermediate. libretexts.org

The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. libretexts.org In this compound, both fluorine atoms activate the ring for nucleophilic attack. The position of substitution will be influenced by the ability of the substituents to stabilize the intermediate. Attack at C2 would place the negative charge adjacent to the methyl group, which is destabilizing. Attack at C4 would be more favorable.

Studies on other polyfluoroarenes have demonstrated that fluorine atoms para to activating groups are often selectively substituted. mdpi.com In the context of this compound, the methyl group at C3 could influence the relative reactivity of the C2 and C4 fluorine atoms.

Further Functionalization and Derivatization Strategies

Beyond simple substitution reactions, the this compound scaffold can be further modified to introduce a wide range of functional groups, leading to novel derivatives with tailored properties.

Regioselective functionalization is crucial for the synthesis of specific isomers of derivatized biphenyls. In the case of this compound, the inherent directing effects of the existing substituents can be exploited. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to introduce new substituents at specific positions if a bromo or iodo group were present on one of the rings. researchgate.net

Computational studies on analogous 3,4-difluorobiphenyl compounds have provided insights into the electronic distribution, which can help predict regioselectivity. The molecular electrostatic potential (MEP) maps of these compounds indicate regions of positive and negative potential, highlighting likely sites for electrophilic and nucleophilic attack, respectively. nih.gov For instance, in a related compound, 3,4-difluoro-3'-nitro-1,1'-biphenyl, the nitro group significantly influences the electronic properties and reactivity. nih.govnih.gov

Metalation and Lithiation Reactions for Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this process, a heteroatom-containing directing group guides the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryl-lithium or aryl-metal species can then be quenched with various electrophiles to introduce a wide range of substituents.

For this compound, the fluorine atoms themselves can act as directing groups for lithiation, although they are not as strong as other common directing groups. The methyl group is not a directing group for metalation. Therefore, lithiation would most likely occur at the C5 position, which is ortho to the C4-fluorine. The resulting lithiated species could then be reacted with electrophiles such as aldehydes, ketones, or carbon dioxide to introduce new functional groups.

Mechanisms of Chemical Transformations Involving the Fluorinated Biphenyl Moiety

Understanding the mechanisms of chemical transformations is key to controlling reaction outcomes and designing new synthetic routes.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, transition metal-catalyzed C-F bond activation has emerged as a powerful tool for the functionalization of fluorinated aromatic compounds. nih.gov

Mechanisms for C-F bond activation often involve the oxidative addition of the C-F bond to a low-valent transition metal center. This process is influenced by the electronic properties of the substrate and the nature of the metal catalyst and ligands. In the context of this compound, the presence of two C-F bonds offers the potential for selective mono- or di-functionalization. The relative ease of activation of the C2-F versus the C4-F bond would depend on both electronic and steric factors.

Another pathway for C-F bond functionalization is through β-fluoride elimination from an organometallic intermediate. This process is common in reactions of gem-difluoroalkenes and can lead to the formation of monofluoroalkene products. While not directly applicable to the aromatic C-F bonds in the parent compound, this mechanism is relevant for certain derivatives.

Computational studies can provide valuable insights into the energetics of different C-F bond activation pathways, helping to predict the most likely mechanism and outcome of a given reaction.

Role of Fluorine in Directing Reactivity and Selectivity

The two fluorine atoms at the 2- and 4-positions of one of the phenyl rings in this compound play a crucial role in directing the regioselectivity of chemical reactions. Fluorine is a unique element in this context due to its high electronegativity and its ability to participate in resonance, which leads to competing electronic effects.

Directing Effects in Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the fluorine atoms exhibit a dual role. Inductively, due to their high electronegativity, they are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. However, through resonance, the lone pairs on the fluorine atoms can donate electron density to the aromatic ring. This resonance effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions relative to the fluorine atoms.

In the case of this compound, the positions on the fluorinated ring that are activated by resonance from the fluorine atoms are C5 (ortho to the C4-F) and C6 (ortho to the C2-F). The C3-methyl group is an activating group and directs ortho and para. The interplay of these directing effects, along with the steric hindrance from the methyl group and the other phenyl ring, will determine the final regiochemical outcome.

Directing Effects in Nucleophilic Aromatic Substitution:

In nucleophilic aromatic substitution (SNAr) reactions, the strong electron-withdrawing inductive effect of the fluorine atoms is dominant. This effect activates the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to the fluorine atoms. Therefore, in this compound, the fluorine atoms at C2 and C4 are susceptible to displacement by strong nucleophiles. The presence of two fluorine atoms can lead to sequential substitution reactions. nih.gov The regioselectivity of the first substitution would be influenced by the relative activation of the C2 and C4 positions and steric factors.

Influence on Metallation Reactions:

Fluorine atoms are known to be effective directing groups in ortho-lithiation reactions. The electronegativity of the fluorine atom can stabilize the resulting carbanion at the adjacent position. For this compound, this directing effect could facilitate metallation at the C5 position, which is ortho to the C4-fluorine. This lithiated intermediate can then be used in various derivatization reactions, such as cross-coupling reactions.

Detailed Research Findings:

Specific experimental data on the reactivity of this compound is scarce. However, studies on related fluorinated biphenyls provide valuable insights. For instance, the Suzuki-Miyaura coupling is a widely used method for the synthesis of fluorinated biphenyl derivatives, indicating the compatibility of the fluorine substituents with palladium-catalyzed cross-coupling conditions. mdpi.com Research on other polyfluorinated aromatic compounds has shown that nucleophilic aromatic substitution is a viable method for their functionalization, with the regioselectivity being highly dependent on the substitution pattern and the nature of the nucleophile. mdpi.com

Data on Related Compound Reactivity

To illustrate the directing effects of fluorine in a biphenyl system, we can consider the reactivity of similar compounds, although direct data for this compound is not available.

| Reaction Type | Reagents | Related Compound | Major Product(s) | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl derivatives | mdpi.com |

| Nucleophilic Aromatic Substitution | Amines | 2,4-Difluoronitrobenzene | 2-Amino-4-fluoronitrobenzene and 4-Amino-2-fluoronitrobenzene | nih.gov |

| Nucleophilic Aromatic Substitution | Phenothiazine (B1677639), K2CO3, DMF | Octafluorotoluene | p-Substituted phenothiazine derivative | mdpi.com |

Advanced Applications of 2,4 Difluoro 3 Methyl 1,1 Biphenyl in Materials Science and Chemical Synthesis

Role as a Building Block in Functional Materials

The rigid, yet tunable, framework of 2,4-Difluoro-3-methyl-1,1'-biphenyl makes it an attractive component for the design and synthesis of a variety of functional materials. The presence of two fluorine atoms and a methyl group on one of the phenyl rings allows for fine-tuning of the molecule's electronic and physical properties, which is crucial for its application in liquid crystals, organic electronics, and polymers.

Liquid Crystalline Materials Incorporating the Fluorinated Biphenyl (B1667301) Core

Fluorinated biphenyls are integral components in the formulation of liquid crystal displays (LCDs) due to their unique electro-optical properties. The introduction of fluorine atoms can significantly alter the dielectric anisotropy (Δε) and birefringence (Δn) of the liquid crystalline mixture. While direct studies on liquid crystals exclusively incorporating the this compound core are not extensively documented in publicly available literature, the properties of structurally similar fluorinated biphenyl compounds provide strong evidence for its potential in this field.

Liquid crystals based on fluorinated biphenyls often exhibit a nematic phase over a broad temperature range. The fluorine substituents are known to influence the mesomorphic behavior, often leading to the formation of smectic phases as well. For instance, related fluorinated biphenyl derivatives have been shown to be key components in creating liquid crystal mixtures with high birefringence, which is advantageous for applications in the infrared region. The specific substitution pattern of this compound, with its combination of electron-withdrawing fluorine atoms and an electron-donating methyl group, would likely result in a molecule with a significant dipole moment, contributing to a negative dielectric anisotropy. This property is highly desirable for vertically aligned (VA) mode LCDs, which are known for their high contrast ratios and wide viewing angles.

The synthesis of liquid crystalline materials often involves the Suzuki-Miyaura cross-coupling reaction to create the biphenyl core. Following this, various mesogenic groups can be attached to the biphenyl structure to induce and stabilize the liquid crystalline phase. The table below illustrates potential liquid crystal structures that could be synthesized from a this compound precursor and their expected properties based on known structure-property relationships in fluorinated liquid crystals.

| Potential Liquid Crystal Structure | Expected Mesophase | Potential Application |

| 4'-Alkoxy-2,4-difluoro-3-methyl-1,1'-biphenyl | Nematic, Smectic A | High-contrast LCDs |

| 4'-Cyano-2,4-difluoro-3-methyl-1,1'-biphenyl | Nematic | Twisted Nematic (TN) displays |

| 4'-(Trifluoromethoxy)-2,4-difluoro-3-methyl-1,1'-biphenyl | Nematic | Displays requiring low viscosity |

Organic Electronic Materials and Optoelectronic Applications (e.g., OLEDs, OFETs)

The field of organic electronics relies on the development of novel organic semiconductors for devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). psu.edu Fluorinated aromatic compounds are of particular interest due to their high thermal stability, tunable energy levels, and potential for high charge carrier mobility. The this compound scaffold can be incorporated into larger conjugated systems to create materials for these applications.

In OLEDs, fluorinated biphenyl derivatives can be utilized as host materials for phosphorescent emitters or as the emissive material itself in fluorescent devices. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of the material, which can improve charge injection and transport balance within the device. This can lead to higher efficiency and longer operational lifetimes. For example, blue-emitting materials, which are crucial for full-color displays, often incorporate fluorinated moieties to achieve the desired emission color and stability. While specific OLEDs using this compound are not prominently reported, related difluoro-methyl-biphenyl structures are being explored.

The performance of OLEDs is highly dependent on the properties of the organic materials used. The table below summarizes the potential roles and expected performance enhancements of materials derived from this compound in OLEDs.

| OLED Application | Role of Biphenyl Derivative | Expected Performance Enhancement |

| Blue Fluorescent OLED | Emitter | Improved color purity and stability |

| Phosphorescent OLED | Host Material | Higher triplet energy, improved efficiency |

| Electron Transport Layer | Electron Transport Material | Enhanced electron mobility |

In OFETs, the ordering and packing of the organic semiconductor molecules in the solid state are critical for achieving high charge carrier mobility. The planar nature of the biphenyl unit, combined with the specific substitution pattern of this compound, could lead to favorable π-π stacking interactions, facilitating efficient charge transport. Fluorination is a known strategy to enhance the electron mobility in n-type OFETs. Therefore, derivatives of this compound could be promising candidates for n-channel or ambipolar OFETs.

Polymer Precursors and Monomers

Aromatic polymers, such as polyimides and polyamides, are known for their exceptional thermal stability and mechanical strength. The incorporation of fluorine atoms into the polymer backbone can further enhance these properties and also impart desirable characteristics like low dielectric constant, low moisture absorption, and improved solubility for easier processing.

While the direct polymerization of this compound itself is not a common route, it can be functionalized to create monomers for polymerization. For example, by introducing amine or carboxylic acid functionalities, it can be used as a building block for polyamides or polyimides. The resulting polymers would benefit from the rigidity of the biphenyl unit and the property enhancements conferred by the fluorine and methyl substituents.

Research on fluorinated aromatic polyimides has shown that the introduction of CF3 groups and methyl substituents into a biphenyl diamine monomer can lead to polymers with high thermal stability (decomposition temperatures above 450 °C) and good solubility in organic solvents. uva.es These polymers also exhibit improved gas transport properties, making them suitable for gas separation membranes. uva.es It is conceivable that polymers derived from this compound-based monomers would exhibit a similar combination of desirable properties.

Utilization as a Ligand Scaffold in Organometallic Catalysis

The biphenyl framework is a privileged scaffold for the design of chiral ligands for asymmetric catalysis. The axial chirality arising from restricted rotation around the biphenyl C-C bond has been exploited in the development of highly effective catalysts for a wide range of enantioselective transformations. The electronic and steric properties of the biphenyl unit can be fine-tuned by the introduction of substituents, and fluorine atoms are particularly effective in this regard.

Asymmetric Catalysis with Chiral Derivatives of Fluorinated Biphenyls

A prominent example of a chiral fluorinated biphenyl ligand is DIFLUORPHOS. While not a direct derivative of this compound, its structure and performance in asymmetric catalysis highlight the potential of this class of compounds. DIFLUORPHOS is a chiral diphosphine ligand that has been successfully employed in Ru(II)-catalyzed asymmetric hydrogenation of prochiral ketones and olefins. The stereoelectronic features of the ligand, influenced by the fluorine atoms, have a profound impact on the enantioselectivity of the reaction.

The synthesis of chiral ligands based on the this compound scaffold would likely involve the introduction of coordinating groups, such as phosphines, at the 2' and 6' positions of the second phenyl ring. The presence of the methyl group at the 3-position would influence the dihedral angle of the biphenyl system, which is a critical parameter for the effectiveness of the chiral ligand. The fluorine atoms at the 2 and 4 positions would modulate the electronic properties of the ligand, which in turn affects the catalytic activity and selectivity of the corresponding metal complex.

The table below presents some representative asymmetric reactions where chiral derivatives of this compound could potentially be employed as ligands, along with the expected outcomes.

| Asymmetric Reaction | Metal Catalyst | Potential Chiral Ligand | Expected Outcome |

| Hydrogenation of Ketones | Ruthenium (Ru) | Chiral Diphosphine | High enantioselectivity |

| Allylic Alkylation | Palladium (Pd) | Chiral Phosphinooxazoline | High enantioselectivity |

| Heck Reaction | Palladium (Pd) | Chiral Diphosphine | Control of regioselectivity and enantioselectivity |

Design and Synthesis of Novel Catalytic Systems Based on the Biphenyl Framework

The versatility of the biphenyl scaffold allows for the design of a wide range of catalytic systems. nih.gov By strategically placing different functional groups on the this compound core, new ligands with tailored properties can be synthesized. For instance, the introduction of phosphine (B1218219) groups can lead to the formation of effective ligands for cross-coupling reactions, while the incorporation of nitrogen-containing heterocycles can create ligands for other types of catalytic transformations.

The synthesis of such novel catalytic systems would typically start with the functionalization of the this compound core, followed by complexation with a suitable metal precursor. The resulting organometallic complexes could then be screened for their catalytic activity in various reactions. The combination of the rigid biphenyl backbone, the electronic influence of the fluorine atoms, and the steric effect of the methyl group provides a rich design space for the development of next-generation catalysts with improved performance and selectivity.

Structure-Property Relationships for Material Science Applications

The performance of this compound in material science applications is intrinsically linked to the interplay between its chemical structure and its physical properties. The substituents on the biphenyl core dictate the molecule's electronic landscape, its interaction with light, and its preferred three-dimensional shape, all of which are critical determinants of its function in devices and materials.

The electronic and optical properties of this compound are a direct consequence of the cumulative effects of its fluorine and methyl substituents. Fluorine is the most electronegative element, and its presence on an aromatic ring significantly influences the molecule's electronic structure. epa.gov The introduction of fluorine atoms generally leads to a stabilization of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) due to strong inductive effects. This can increase the ionization potential and electron affinity of the material, enhancing its stability against oxidative degradation and potentially improving electron injection/transport properties in electronic devices.

Conversely, the methyl group is a weak electron-donating group, which can slightly raise the energy levels of the HOMO and LUMO. However, its electronic influence is often secondary to its steric effects in crowded systems. Theoretical studies on methyl-substituted biphenyls show that the position of the methyl group can alter the energy gap and electrochemical hardness of the molecule. tandfonline.comtandfonline.com

The combination of these opposing electronic influences—the strong electron-withdrawing nature of the two fluorine atoms and the weak electron-donating nature of the methyl group—allows for fine-tuning of the molecule's frontier orbital energies. This modulation is critical for designing materials with specific energy levels to match other components in an organic electronic device, such as an organic light-emitting diode (OLED) or an organic photovoltaic (OPV).

The optical properties are also heavily influenced by this substitution pattern. Fluorination can lead to a reduction of the refractive index, which is important for certain electro-optical applications. nih.gov Furthermore, the degree and pattern of fluorination have a determined impact on the bandgap value of a material. nih.gov The absorption and emission wavelengths of biphenyl-based materials can be shifted by substituents; for instance, changing the position of methyl groups from meta to ortho can redshift the absorption maximum. libretexts.org The presence of fluorine can also impact luminescence properties. epa.gov In materials like fluorinated phenyl tolanes, deuteration and fluorination have been used to reduce absorption in the near-infrared (NIR) range, making them promising for applications in fiber-optic communications. nih.gov

Table 1: Expected Influence of Substituents on Electronic and Optical Properties

| Substituent | Position | Expected Electronic Effect | Expected Optical Effect |

|---|---|---|---|

| Fluorine | 2,4 | Strong electron-withdrawing; lowers HOMO/LUMO energy levels. epa.gov | May reduce refractive index; nih.gov can shift absorption/emission spectra. epa.gov |

| Methyl | 3 | Weak electron-donating; sterically influences conformation. tandfonline.com | Can cause shifts in absorption maxima depending on position. libretexts.org |

Impact of Molecular Conformation on Material Performance

The conformation of biphenyl molecules, specifically the torsional (or dihedral) angle between the two phenyl rings, is a critical factor that governs their material performance. An unsubstituted biphenyl molecule is not planar in the gas phase, adopting a twisted conformation with a dihedral angle of approximately 45 degrees to relieve steric strain between the ortho-hydrogens. libretexts.org This twisting disrupts the π-conjugation across the two rings.

In this compound, the presence of substituents in the ortho and meta positions (relative to the other phenyl ring) introduces significant steric hindrance. The methyl group at the 3-position and the fluorine atom at the 2-position on the same ring create a crowded environment that forces a substantial twist in the biphenyl backbone. The effective size of ortho substituents is a key determinant of the energy barrier to rotation. libretexts.org While the fluorine atom is relatively small, the adjacent methyl group significantly increases steric repulsion, leading to a large dihedral angle.

This pronounced twist has a direct and significant impact on material properties:

Electronic Communication: The degree of π-conjugation between the two phenyl rings is strongly dependent on the dihedral angle. A larger twist angle reduces the overlap between the p-orbitals of the two rings, thereby decreasing electronic communication. This has been shown to follow a G = G₀ cos²θ relationship, where G is conductance and θ is the torsion angle. Twisting a π-conjugated oligomer breaks the conjugation along the backbone, reducing charge transfer efficiency.

Material Rigidity and Thermal Properties: The steric hindrance that enforces a twisted conformation also restricts the rotation around the central carbon-carbon bond. This can make the molecule more rigid. For instance, moving methyl groups to positions that limit rotation can lead to a greater tendency for a material to crystallize. libretexts.org

Solubility and Morphology: The non-planar structure of twisted biphenyls can disrupt intermolecular π-π stacking. This often leads to increased solubility in organic solvents and can favor the formation of amorphous thin films rather than crystalline ones, which can be advantageous for fabricating uniform films in devices like OLEDs.

Table 2: Impact of Molecular Conformation on Material Properties

| Property | Effect of Increased Torsional Angle | Rationale |

|---|---|---|

| Charge Transport | Decreased | Reduced π-conjugation along the biphenyl backbone hinders efficient charge transfer. |

| Absorption Spectrum | Hypsochromic Shift (Blue Shift) | The effective conjugation length is reduced, increasing the energy gap between the HOMO and LUMO. libretexts.org |

| Solubility | Increased | A non-planar shape disrupts crystal packing, leading to weaker intermolecular forces. |

| Film Morphology | Tends toward Amorphous | Disrupted packing inhibits the formation of ordered crystalline domains. |

Environmental Chemical Fate and Abiotic Degradation Pathways of Fluorinated Biphenyls

Photochemical Degradation Mechanisms Under Simulated Environmental Conditions

Photochemical degradation is a primary abiotic pathway for the transformation of aromatic compounds in the environment, driven by the absorption of solar radiation. For halogenated biphenyls, this process often involves the cleavage of the carbon-halogen bond.

Studies on polychlorinated biphenyls (PCBs) have shown that they undergo photolysis, particularly under UV irradiation. wikipedia.org The principal mechanism is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, leading to the formation of less-chlorinated biphenyls. nih.gov This process can occur through direct photolysis, where the PCB molecule itself absorbs light energy, or through indirect, sensitized photolysis involving other substances present in the environment. For instance, the presence of organic matter can enhance photodegradation by producing reactive species like triplet-state dissolved organic matter (³DOM*), singlet oxygen (¹O₂), and hydroxyl radicals (•OH). nih.govrsc.org

For 2,4-Difluoro-3-methyl-1,1'-biphenyl , a similar photochemical degradation pathway can be postulated. Upon absorption of UV light, the molecule could be excited to a higher energy state, potentially leading to the homolytic cleavage of a carbon-fluorine (C-F) bond. This would result in a biphenyl (B1667301) radical and a fluorine radical. The biphenyl radical could then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form a mono-fluorinated or non-fluorinated biphenyl derivative.

However, the C-F bond is significantly stronger than the carbon-chlorine (C-Cl) bond, which suggests that This compound would be more resistant to photolysis than its chlorinated analogs. researchgate.netnih.gov The degradation would likely require higher energy (i.e., shorter wavelength UV radiation) or the presence of potent photosensitizers to proceed at a significant rate. The methyl group on the biphenyl structure could also influence the degradation pathway, potentially undergoing oxidation as a competing reaction.

Table 1: Comparison of Average Bond Dissociation Energies

| Bond | Average Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-H | 413 |

| C-Cl | 328 |

| C-F | 485 |

This table illustrates the relative strengths of common chemical bonds, highlighting the high stability of the C-F bond.

Chemical Stability and Abiotic Transformation Processes in Various Media

The chemical stability of This compound is largely dictated by the strength and inertness of the aromatic C-F bond. nih.govkoreascience.kr This high bond energy makes fluorinated aromatic compounds generally resistant to many abiotic transformation processes that degrade other organic pollutants.

In aqueous environments, hydrolysis is a potential degradation pathway. However, the C-F bond attached to an aromatic ring is exceptionally resistant to nucleophilic attack by water or hydroxide (B78521) ions under typical environmental pH and temperature conditions. Studies on other fluorinated aromatics, such as fluorinated phenols, have shown them to have slow hydrolysis rates. acs.org Therefore, the direct hydrolysis of This compound is expected to be a very slow and likely insignificant degradation process in aquatic systems.

In soil and sediment, abiotic transformation can be influenced by the presence of minerals, organic matter, and redox conditions. Like other biphenyls, This compound is expected to be hydrophobic and adsorb to organic matter and clay particles. nih.gov This partitioning can reduce its bioavailability and mobility. While some organic pollutants can be degraded through redox reactions in anoxic sediments, the stability of the C-F bond makes fluorinated biphenyls poor candidates for this type of transformation. nih.gov They are not readily oxidized or reduced under common environmental conditions.

Methodologies for Monitoring Fluorinated Aromatic Degradation in Chemical Environments

Tracking the degradation of fluorinated aromatic compounds like This compound requires sophisticated analytical techniques capable of detecting and quantifying the parent compound and its potential transformation products at low concentrations.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy has emerged as a powerful tool for this purpose. scholaris.ca A key advantage of ¹⁹F NMR is its ability to provide an unbiased snapshot of all fluorinated compounds in a sample without requiring prior knowledge of the analytes. rsc.orgresearchgate.net This is because the fluorine nucleus has a unique NMR signature that is highly sensitive to its chemical environment. This technique can be used to identify and quantify the parent compound, track the formation of fluorinated degradation products, and even detect the release of inorganic fluoride (B91410) ions, thus helping to elucidate degradation pathways. acs.orgnih.gov

Chromatography coupled with Mass Spectrometry (MS) is the most commonly used approach for the analysis of persistent organic pollutants.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds like biphenyls. It offers high separation efficiency and sensitive detection. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is advantageous for analyzing less volatile or more polar transformation products that may not be amenable to GC analysis. nih.gov

These methods often employ sample preparation techniques like Solid-Phase Microextraction (SPME) to concentrate the analytes from environmental matrices, thereby increasing the sensitivity of the analysis. nih.gov A combination of these techniques provides complementary information, allowing for the comprehensive monitoring of the fate of fluorinated aromatics in the environment. acs.org

Table 2: Overview of Analytical Methodologies for Fluorinated Compounds

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| ¹⁹F NMR | Measures the resonance of fluorine nuclei in a magnetic field. | Unbiased detection of all fluorinated species, structural information, no standards needed for identification. | Relatively lower sensitivity compared to MS, can have spectral overlap in complex mixtures. scholaris.caresearchgate.net |

| GC-MS | Separates compounds based on volatility and boiling point, followed by mass-based detection. | High resolution, high sensitivity, extensive compound libraries for identification. | Requires compounds to be volatile and thermally stable, may require derivatization. nih.gov |

| LC-MS | Separates compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection. | Suitable for a wide range of polarities and molecular weights, high sensitivity. | Matrix effects can suppress or enhance ion signals, potentially affecting quantification. researchgate.net |

Future Research Directions and Emerging Paradigms for 2,4 Difluoro 3 Methyl 1,1 Biphenyl Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated biphenyl (B1667301) compounds, including 2,4-Difluoro-3-methyl-1,1'-biphenyl, is a cornerstone of their application in various fields. While established methods like the Suzuki-Miyaura coupling reaction have proven effective for creating C-C bonds in biphenyl derivatives, future research is focused on enhancing the sustainability and efficiency of these processes. acs.org

Key areas of future investigation include:

Green Chemistry Approaches: A significant push is being made to develop synthetic pathways that minimize waste, reduce the use of hazardous reagents, and employ more environmentally benign solvents. This includes exploring catalytic systems with higher turnover numbers, reactions that can be performed in aqueous media, and the use of renewable starting materials.

Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages, including improved reaction control, enhanced safety, and easier scalability. Future research will likely focus on adapting existing synthetic routes for this compound to flow chemistry platforms, potentially leading to higher yields and purity.

Novel Catalytic Systems: While palladium-based catalysts are widely used, research into alternative, more abundant, and less toxic metal catalysts (e.g., nickel, copper, iron) is a growing area of interest. Additionally, the development of heterogeneous catalysts that can be easily recovered and reused will be crucial for improving the economic and environmental viability of the synthesis.

A comparative look at different synthetic approaches for fluorinated biphenyls is presented below:

| Synthetic Method | Catalyst/Reagents | Key Advantages | Potential for Sustainability |

| Suzuki-Miyaura Coupling | Palladium catalysts, Boronic acids | High yields, good functional group tolerance | Can be adapted to greener solvents; catalyst recycling is an area of active research. acs.org |

| C-H Activation | Transition metal catalysts | Atom economy, avoids pre-functionalization of starting materials | Reduces synthetic steps and waste. |

| Grignard Reagent Cross-Coupling | Nickel or Palladium catalysts | Utilizes readily available starting materials | Can be sensitive to moisture and air. |

Exploration of Advanced Functional Materials Applications

The unique electronic and photophysical properties of fluorinated biphenyls make them promising candidates for a wide range of advanced functional materials. Future research will likely focus on leveraging the specific attributes of this compound in the following areas:

Organic Electronics: The introduction of fluorine atoms into organic molecules can significantly impact their electronic properties, such as their HOMO/LUMO energy levels and charge transport characteristics. This makes this compound a potential building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Liquid Crystals: Biphenyl derivatives are a well-established core structure for liquid crystalline materials. The fluorine and methyl substituents on the this compound core can influence its mesomorphic properties, such as the clearing point and dielectric anisotropy. Future work could involve incorporating this moiety into novel liquid crystal architectures for display and photonics applications.

Sensors: The aromatic rings of this compound can interact with various analytes through π-π stacking and other non-covalent interactions. This property could be exploited in the design of chemical sensors where binding events lead to a detectable change in the material's optical or electronic properties.

Integration with Machine Learning and Artificial Intelligence in Chemical Design

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of novel biphenyl derivatives. harvard.edu This can accelerate the screening of potential candidates for specific applications without the need for laborious and time-consuming synthesis and characterization.

De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. schrodinger.com By providing the model with a set of target parameters (e.g., high charge mobility, specific liquid crystal phase), it can propose novel biphenyl structures, including derivatives of this compound, for further investigation.

Synthesis Planning: AI-powered tools can assist chemists in designing the most efficient synthetic routes to target molecules. youtube.com These tools can analyze vast reaction databases to suggest optimal reaction conditions, catalysts, and starting materials, thereby streamlining the synthetic process. The development of AI tools like AlphaSynthesis and ChemCrow is paving the way for automated and more efficient chemical synthesis. epfl.chsciencedaily.comillinois.edu

The impact of AI on the chemical design workflow is summarized in the table below:

| AI Application | Description | Potential Impact on this compound Research |

| Property Prediction | Using machine learning to forecast the physical, chemical, and electronic properties of molecules. | Rapidly screen derivatives for suitability in advanced materials. harvard.edu |

| Generative Models | Employing AI to create novel molecular structures with optimized properties. | Design new biphenyl compounds with enhanced performance characteristics. schrodinger.com |

| Retrosynthesis | AI algorithms that suggest synthetic pathways to a target molecule. | Accelerate the discovery of more efficient and sustainable synthetic routes. youtube.com |

Mechanistic Investigations at the Molecular Level

A fundamental understanding of the structure-property relationships of this compound is crucial for its rational design and application. Future research in this area will likely involve a combination of experimental and computational techniques to probe its behavior at the molecular level.

Advanced Spectroscopy and Crystallography: Techniques such as single-crystal X-ray diffraction can provide precise information about the molecular geometry and intermolecular interactions of this compound in the solid state. Advanced spectroscopic methods, including time-resolved spectroscopy, can be used to study its excited-state dynamics and photophysical processes.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, conformational preferences, and spectroscopic properties of molecules. These calculations can provide insights that are difficult to obtain through experiments alone and can be used to rationalize observed properties and guide the design of new materials.

Molecular Dynamics Simulations: For applications in materials science, understanding the collective behavior of molecules is essential. Molecular dynamics simulations can be used to model the bulk properties of materials containing this compound, such as their morphology in thin films or their phase behavior in liquid crystals.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in a wide range of scientific and technological fields.

Q & A

Basic Research Question

- Chromatography : Use flash chromatography with gradient elution (hexane → hexane:EtOAc 9:1) to separate methyl-substituted byproducts.

- Recrystallization : Ethanol or methanol at low temperatures (0–4°C) yields high-purity crystals (>99.5%) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve polar impurities, critical for biological assays .

How can computational models predict the biological activity of this compound derivatives?

Advanced Research Question

- Docking studies : Use AutoDock Vina to simulate interactions with targets (e.g., enzymes) via the biphenyl scaffold. The methyl group may occupy hydrophobic pockets, while fluorines stabilize H-bonds .

- QSAR modeling : Correlate substituent positions (e.g., fluorine/methyl) with IC₅₀ values from enzyme inhibition assays.

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to evaluate conformational flexibility .

What are the challenges in analyzing environmental persistence or toxicity of fluorinated biphenyls?

Advanced Research Question

- Bioaccumulation : Experimental BCF (bioconcentration factor) studies require standardized OECD 305 protocols. Limited data exist for methyl-fluorinated biphenyls, necessitating extrapolation from analogs .

- Degradation pathways : LC-MS/MS can identify hydroxylated metabolites under UV irradiation. Fluorine’s electronegativity slows hydrolysis, increasing environmental persistence .

How does the methyl group at the 3-position influence regioselectivity in further functionalization?

Advanced Research Question

- Steric hindrance : The methyl group directs electrophilic substitution (e.g., nitration) to the para position relative to fluorine.

- Cross-coupling : Suzuki reactions at the 4-position require bulky ligands (e.g., SPhos) to avoid homocoupling byproducts. Kinetic studies (GC-MS monitoring) optimize reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.